BVT173187 is derived from a series of chemical modifications aimed at enhancing its biological activity and selectivity. It falls under the classification of small organic molecules, which are often used in drug development due to their ability to interact with biological targets effectively. The compound is part of a broader category of investigational drugs that are being explored for their efficacy in clinical settings.
The synthesis of BVT173187 involves several key steps, typically starting from readily available precursor materials. The process may include:
Technical details often involve specific reagents and conditions, including temperature control, solvent choice, and reaction times, which are crucial for achieving high yields and purity levels.
BVT173187's molecular structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into:
The molecular formula and weight are essential data points that define the compound's identity and facilitate further studies on its properties and behavior in biological systems.
BVT173187 undergoes various chemical reactions that can be studied to understand its reactivity profile:
These reactions are characterized by their kinetics and thermodynamics, providing insights into the stability and efficacy of the compound under physiological conditions.
The mechanism of action of BVT173187 involves its interaction with specific biological targets, such as enzymes or receptors linked to disease pathways. Understanding this process includes:
Data from in vitro studies often reveal the compound's potency and selectivity, guiding further development for therapeutic applications.
BVT173187 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective dosage forms and ensuring consistent therapeutic outcomes.
BVT173187 holds potential applications in several scientific domains:
Research continues to explore these applications, aiming to translate laboratory findings into clinical benefits.
BVT173187 was identified through targeted screening for FPR1 antagonists with improved selectivity profiles. Its chemical structure features a carboxamide-linked biphenyl core with three chlorine substituents at positions 3, 4, and 5, creating a planar configuration that facilitates receptor interaction [1] [5]. Key physicochemical properties include:
The compound's bioactivity stems from its capacity to competitively inhibit FPR1 agonist binding, particularly preventing conformational changes required for G-protein coupling. Structure-activity relationship (SAR) studies reveal that the trichlorination pattern is essential for maintaining high-affinity binding to FPR1's hydrophobic pocket, while the carboxamide group enables hydrogen bonding with transmembrane domain residues [1].
Table 1: Structural and Physicochemical Properties of BVT173187
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₀Cl₃NO₂ |
Molecular Weight | 330.59 g/mol |
CAS Registry Number | 1374984-75-4 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
logP | 5.32 |
Topological Polar Surface Area | 49.33 Ų |
Rotatable Bonds | 3 |
SMILES Notation | Cc1ccc(c(c1)NC(=O)c1cc(Cl)cc(c1O)Cl)Cl |
BVT173187 demonstrates dose-dependent inhibition of FPR1-mediated superoxide anion production (IC₅₀ ≈ 100-500 nM) and adhesion molecule mobilization in human neutrophils. Notably, it exhibits cross-reactivity with complement C5a receptor (C5aR) and certain C-X-C chemokine receptors (CXCRs), suggesting broader immunomodulatory potential beyond FPR1 antagonism [1].
FPRs serve as critical sentinels in mucosal immunity, particularly within the gastrointestinal tract where they maintain homeostasis between commensal microbiota and host defenses. Three human FPR subtypes exhibit distinct functions:
In the intestinal mucosa, FPR1 activation orchestrates complex responses:
Table 2: FPR Subtypes and Their Functional Roles in Mucosal Immunity
Receptor | Key Ligands | Cellular Expression | Biological Functions |
---|---|---|---|
FPR1 | fMLF, Annexin A1, Commensal peptides | Neutrophils, IECs, Neurons | Neutrophil chemotaxis, ROS production, Epithelial restitution |
FPR2 | SPMs, Amyloid peptides, Hp(2-20) | Monocytes, Epithelial cells | Inflammation resolution, Antimicrobial activity, CCL20-CCR6 axis regulation |
FPR3 | Neuropeptides, HIV envelope proteins | Macrophages, Neural cells | Immunoregulation, Neuroprotection |
Dysregulated FPR signaling contributes to pathologies like inflammatory bowel disease (IBD), where ulcerative colitis patients exhibit elevated FPR1/FPR2 expression in neutrophils and epithelia. This potentiates a feed-forward cycle of neutrophil infiltration and barrier disruption [6].
The therapeutic targeting of FPR1 with BVT173187 addresses two key aspects of neutrophil-driven inflammation:
Pathological Neutrophil ActivationIn chronic inflammation, FPR1 becomes hyperresponsive to endogenous DAMPs:
Consomic rat studies (SSBN2 strain) demonstrate that FPR1 regulation reduces NF-κB nuclear translocation and proinflammatory gene expression (ICAM-1, CCR5, CD4), directly linking FPR1 to vascular inflammation in hypertension models [4].
Dual-Phase Intervention StrategyBVT173187 exerts multiphasic effects on inflammatory cascades:
This dual mechanism is particularly relevant in gastrointestinal inflammation, where FPR1 knockout murine models exhibit:
Table 3: Neutrophil Functions Modulated by BVT173187 via FPR1 Inhibition
Pathological Process | Effect of BVT173187 | Experimental Evidence |
---|---|---|
Chemotaxis | Inhibits transepithelial migration | Failure of neutrophil "cast" formation in T. gondii infection models |
ROS Production | Suppresses superoxide anion generation | Dose-dependent inhibition in human neutrophils (IC₅₀ ≈ 100-500 nM) |
Endothelial Adhesion | Reduces VCAM-1/ICAM-1 expression | Normalization in consomic rat aortas (SSBN2 strain) |
Epithelial Barrier Function | Prevents dysregulated restitution | Restores FAK/paxillin phosphorylation in T84 intestinal epithelial cells |
The compound's cross-reactivity with CXCR and C5aR may provide broader immunomodulation in diseases where multiple chemoattractant receptors cooperate (e.g., sepsis, rheumatoid arthritis) [1] [10]. Future research should explore structure-guided optimization to enhance FPR1 selectivity while retaining activity against neutrophil-mediated pathologies like IBD, atherosclerosis, and autoimmune disorders.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7